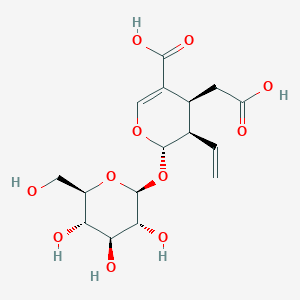

Secologanoside

描述

Contextualization within Iridoid and Secoiridoid Glycoside Research

Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. The cleavage of this cyclopentane (B165970) ring gives rise to a distinct subgroup known as secoiridoids. encyclopedia.pub Secologanoside is a prominent member of these secoiridoid glycosides, which are widely distributed across various plant families, including Apocynaceae, Rubiaceae, Loganiaceae, Gentianaceae, Caprifoliaceae, and Oleaceae. encyclopedia.pubresearchgate.netcjnmcpu.com

The chemical architecture of this compound is derived from its iridoid precursor, loganin (B1675030). d-nb.info The key structural transformation involves an oxidative cleavage of the C-C bond in the cyclopentane ring, a reaction catalyzed by the enzyme secologanin (B1681713) synthase (SLS). researchgate.netresearchgate.net This conversion introduces a reactive dialdehyde (B1249045) functionality in equilibrium with hemiacetal forms, which is crucial for its subsequent biochemical reactions.

Within plant tissues, this compound co-occurs with other related iridoids and secoiridoids, the profile of which can be characteristic of a particular plant genus or species. researchgate.net For instance, in various Lonicera (honeysuckle) species, this compound is found alongside compounds like secoxyloganin (B110862), loganin, and sweroside (B190387). researchgate.netebi.ac.uk In Olea europaea (olive), it is a known constituent and precursor to more complex secoiridoids like oleuropein (B1677263). tandfonline.comresearchgate.net The study of these related compounds helps to build a chemotaxonomic understanding of plant families and provides a broader context for the biosynthetic landscape in which this compound operates. researchgate.netebi.ac.uk

Table 1: Plant Families and Species Containing this compound and Related Secoiridoids

| Plant Family | Genus/Species | Associated Secoiridoids | Reference(s) |

|---|---|---|---|

| Apocynaceae | Catharanthus roseus | Secologanin, Strictosidine (B192452) | cjnmcpu.comphcogrev.com |

| Loganiaceae | Strychnos spinosa | This compound | knapsackfamily.com |

| Rubiaceae | Guettarda platypoda | Morronoside, Sweroside, Loganin, Secoxyloganin | ebi.ac.uk |

| Oleaceae | Olea europaea | Oleuropein, Ligstroside, Secoxyloganin | encyclopedia.pubtandfonline.comresearchgate.net |

| Gentianaceae | Gentianella nitida | Amaroswerin, Amarogentin | chemfaces.com |

| Caprifoliaceae | Lonicera macranthoides | Ethyl this compound, Secoxyloganin, Loniceroside | researchgate.netebi.ac.uk |

Significance as a Precursor in Plant Secondary Metabolism

Plant secondary metabolites are a diverse group of compounds not directly involved in the normal growth, development, or reproduction of an organism, but which play a crucial role in the plant's interaction with its environment. egyankosh.ac.iniomcworld.com this compound stands out as a particularly significant secondary metabolite due to its role as a central precursor to one of the largest and most structurally diverse groups of plant alkaloids: the terpenoid indole (B1671886) alkaloids (TIAs). phcogrev.com

The biosynthesis of TIAs represents a major convergence of two distinct metabolic pathways: the shikimate pathway, which produces tryptamine (B22526), and the terpenoid pathway (specifically, the methylerythritol phosphate (B84403) or MEP pathway), which produces this compound. phcogrev.complos.org The crucial linking step is the Pictet-Spengler condensation of tryptamine and this compound. cjnmcpu.commdpi.com This reaction is catalyzed by the enzyme strictosidine synthase (STR) and yields strictosidine, the universal precursor for the entire family of over 2,000 TIAs. cjnmcpu.comphcogrev.com

From strictosidine, a cascade of enzymatic modifications, including deglycosylation, rearrangements, and oxidations, leads to the vast array of TIA structures. phcogrev.commdpi.com These include many compounds with significant pharmacological value, such as the anticancer agents vinblastine (B1199706) and vincristine (B1662923) (found in Catharanthus roseus), the antimalarial quinine (B1679958), and the antihypertensive reserpine. cjnmcpu.comphcogrev.com The biosynthesis of this compound itself begins with the monoterpene geraniol (B1671447), which is hydroxylated by geraniol 10-hydroxylase (G10H) and subsequently converted through a series of steps to loganin, the immediate precursor that is cleaved by secologanin synthase (SLS) to yield this compound. d-nb.info The regulation of these enzymatic steps is a key area of research for metabolic engineering efforts aimed at increasing the production of valuable TIAs in plants or microbial systems. researchgate.net

Table 2: Key Biosynthetic Reactions Involving this compound

| Precursor(s) | Enzyme | Product | Metabolic Pathway/Significance | Reference(s) |

|---|---|---|---|---|

| Geraniol | Geraniol 10-hydroxylase (G10H) | 10-Hydroxygeraniol | First committed step in the iridoid pathway leading to secologanin. | d-nb.info |

| Loganin | Secologanin Synthase (SLS) | This compound | Final step in this compound formation; involves oxidative cleavage of the iridoid ring. | d-nb.inforesearchgate.net |

| This compound + Tryptamine | Strictosidine Synthase (STR) | Strictosidine | Key condensation reaction forming the precursor to all Terpenoid Indole Alkaloids (TIAs). | cjnmcpu.comphcogrev.comresearchgate.net |

| Strictosidine | Strictosidine β-D-glucosidase (SGD) | Strictosidine aglycone | Deglycosylation step initiating the diversification of the TIA backbone. | phcogrev.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S,3R,4S)-4-(carboxymethyl)-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-2-6-7(3-10(18)19)8(14(23)24)5-25-15(6)27-16-13(22)12(21)11(20)9(4-17)26-16/h2,5-7,9,11-13,15-17,20-22H,1,3-4H2,(H,18,19)(H,23,24)/t6-,7+,9-,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTONEMDTVVDMY-GRTPNEQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of Secologanoside in Planta

Identification in Specific Plant Species and Genera

Catharanthus roseus (Madagascar Periwinkle)

Secologanoside is a crucial intermediate in the biosynthesis of terpenoid indole (B1671886) alkaloids (TIAs) in Catharanthus roseus. phcogrev.com It is derived from the terpenoid pathway and, along with tryptamine (B22526) from the shikimate pathway, forms the precursor strictosidine (B192452). phcogrev.com The condensation of this compound and tryptamine is catalyzed by the enzyme strictosidine synthase. frontiersin.orgnih.gov This reaction is a committed step in the formation of over 130 different TIAs, including the pharmaceutically important anticancer agents vinblastine (B1199706) and vincristine (B1662923). phcogrev.complos.org

The biosynthesis of this compound itself begins with geraniol (B1671447) and involves several enzymatic steps. nih.gov Key enzymes in this pathway include loganic acid methyltransferase (LAMT), which converts loganic acid to loganin (B1675030), and secologanin (B1681713) synthase (SLS), which catalyzes the final step of converting loganin to this compound. universiteitleiden.nl The expression of genes encoding these enzymes is tightly regulated and can be influenced by developmental and environmental factors. phcogrev.com For instance, the application of methyl jasmonate, a plant hormone, can induce the expression of transcriptional activators that upregulate genes in the TIA pathway. plos.org

The accumulation of this compound and downstream TIAs varies in different organs of the C. roseus plant. universiteitleiden.nlresearchgate.net While the precursors are generally found at lower levels than the final alkaloid products, their availability can be a rate-limiting factor for TIA biosynthesis. nih.govuniversiteitleiden.nl Studies have shown that feeding this compound to cell cultures of C. roseus can enhance the production of certain alkaloids. nih.govresearchgate.net

Table 1: Key Research Findings on this compound in Catharanthus roseus

| Research Focus | Key Findings | References |

|---|---|---|

| Biosynthetic Pathway | This compound condenses with tryptamine to form strictosidine, the precursor to all TIAs. | phcogrev.comfrontiersin.orgnih.gov |

| Enzymology | Loganic acid methyltransferase (LAMT) and secologanin synthase (SLS) are key enzymes in this compound formation. | universiteitleiden.nl |

| Regulation | TIA biosynthesis, including this compound production, is regulated by transcription factors and can be induced by methyl jasmonate. | plos.org |

| Precursor Feeding | Supplying this compound to cell cultures can increase the yield of specific TIAs. | nih.govresearchgate.net |

| Distribution | this compound and TIA accumulation varies across different plant organs. | universiteitleiden.nlresearchgate.net |

Olea europaea (Olive Tree)

In the olive tree (Olea europaea), this compound is a key intermediate in the biosynthesis of oleuropein (B1677263), a prominent secoiridoid glucoside found in olive leaves and fruit. The biosynthetic pathway of oleuropein has been partially elucidated, sharing similarities with the secoiridoid pathways in other plants like Catharanthus roseus. nih.gov

Poraqueiba sericea

Research has identified the presence of this compound in Poraqueiba sericea, a plant species found in the Amazon region.

Sphenoclea zeylanica

This compound has been isolated from Sphenoclea zeylanica, an annual herbaceous plant.

Vinca rosea

Vinca rosea, now more commonly known as Catharanthus roseus, is a well-known source of a diverse array of terpenoid indole alkaloids. ijnrd.org As in C. roseus, this compound is a fundamental precursor in the intricate biosynthetic pathways leading to these alkaloids.

Gentianaceae Species

This compound is a precursor to other secoiridoids, such as gentiopicroside (B1671439), which is found in various species of the Gentianaceae family. plos.org The biosynthetic pathway from this compound to gentiopicroside involves several enzymatic steps that are still being investigated. plos.org In Gentiana macrophylla, the biosynthesis of gentiopicroside is stimulated by methyl jasmonate, which upregulates the expression of genes involved in the secoiridoid pathway. plos.org Iridoids and secoiridoids, including compounds derived from this compound like loganic acid, sweroside (B190387), and swertiamarin, are widely distributed in medicinal plants within this family and exhibit a range of pharmacological activities. nih.gov

Oleaceae Family

This compound is a prominent secoiridoid found within the Oleaceae family. mdpi.comresearchgate.net This family, which includes about 30 genera and 600 species of deciduous trees and shrubs, is a significant source of secoiridoids, with approximately 250 such compounds identified. researchgate.netnih.gov These are distributed across several genera, including Fontanesia, Fraxinus, Jasminum, Ligustrum, Olea, Osmanthus, Phillyrea, Picconia, and Syringa. researchgate.netencyclopedia.pub

Secoiridoids within Oleaceae are categorized into five main groups: simple secoiridoids, conjugated secoiridoids, 10-oxyderivative of oleoside (B1148882) secoiridoids, Z-secoiridoids, and secologanosides. researchgate.net The this compound group of compounds is based on the this compound nucleus. researchgate.netencyclopedia.pub

Olea europaea L. (the olive tree) is a well-studied member of the Oleaceae family, rich in secoiridoids like oleuropein and ligstroside. mdpi.comencyclopedia.pub this compound has been identified in various parts of the olive plant, including the leaves and fruit pomace. nih.gov For instance, studies have isolated this compound from the methanolic extract of boron-deficient olive leaves. tandfonline.comnih.gov Furthermore, analysis of olive pomace has revealed the presence of this compound among other phenolic compounds. nih.gov The iridoids found in the Oleaceae family are derived from the biosynthetic pathway that includes secologanin or secologanic acid. oleaceae.info

Table 1: Genera in the Oleaceae Family Containing Secoiridoids

| Genera |

| Fontanesia |

| Fraxinus |

| Jasminum |

| Ligustrum |

| Olea |

| Osmanthus |

| Phillyrea |

| Picconia |

| Syringa |

Source: researchgate.netencyclopedia.pub

Valerianaceae and Pedaliaceae Families

This compound and other secoiridoids are not exclusive to the Oleaceae family but are also found in other plant families, including Valerianaceae and Pedaliaceae. mdpi.comencyclopedia.pub

The Valerianaceae family, which is now often classified as a subfamily of Caprifoliaceae, comprises over 300 species of herbs. nih.gov Species within the genus Valeriana, such as Valeriana officinalis L., are known for their content of iridoids, which are precursors to secoiridoids. mdpi.comencyclopedia.pub While the family is recognized for its valepotriates, the presence of secoiridoids contributes to its chemical diversity. nih.gov

The Pedaliaceae family, or the sesame family, consists of about 18 genera and over 200 species. botanicohub.com A notable member is Harpagophytum procumbens (Devil's Claw), which is recognized for its iridoid content. encyclopedia.pubbotanicohub.com The presence of secoiridoids is a characteristic feature of this family. encyclopedia.pub

Occurrence in Plant Tissues and Organs

This compound is distributed throughout various tissues and organs of plants, including the leaves, fruits, roots, flowers, and stems. nih.govmdpi.comresearchgate.net The concentration of these compounds can vary significantly between different plant parts.

In Olea europaea, this compound and its derivatives are found in leaves, fruits, and seeds. nih.gov Specifically, oleuropein, a major secoiridoid, is abundant in both the leaves and fruits. nih.gov this compound itself has been isolated from olive leaves and has also been identified in olive pomace. nih.govtandfonline.com Research on Tabernaemontana divaricata has shown the presence of this compound in the roots. mdpi.com

Studies on Centaurium erythraea indicate that leaves are the primary site for the biosynthesis and accumulation of secoiridoid glucosides. researchgate.net The expression of genes involved in the synthesis of gentiopicroside, a secoiridoid, was found to be higher in the leaves. researchgate.net Similarly, in Lonicera japonica, iridoids like this compound are abundant in the flower buds. researchgate.net

The distribution of these compounds is not uniform and can be influenced by the plant's developmental stage and environmental conditions. researchgate.netmdpi.com

Environmental and Developmental Influences on this compound Accumulation

Response to Nutrient Stress (e.g., Boron Deficiency)

Nutrient stress, such as boron deficiency, can significantly influence the accumulation of this compound and other secoiridoids in plants. nih.govtandfonline.com Boron is an essential micronutrient that plays a role in the structural integrity of the cell wall and the metabolism of phenolic compounds. researchgate.net

In Olea europaea, boron deficiency has been shown to induce the synthesis of specific secoiridoid glycosides in the leaves that are not detected in untreated plants. tandfonline.comnih.gov Research has demonstrated the isolation of this compound, along with oleuropein and oleoside dimethyl ester, from the methanolic extract of boron-deficient olive leaves. tandfonline.comuoa.grtandfonline.com This suggests that the plant produces these compounds as a physiological response to nutrient stress. tandfonline.comnih.gov Boron deficiency is known to cause an accumulation of phenolics by stimulating the phenylpropanoid pathway. researchgate.net

Impact of Growth Stages and Organ-Specific Expression

The accumulation of this compound is also dependent on the plant's growth stage and shows organ-specific expression. researchgate.netmdpi.comresearchgate.net The concentration of phenolic compounds, including secoiridoids, can vary as the plant develops. researchgate.netmicrobenotes.com

In olive leaves, the total concentration of phenolic compounds has been observed to decrease from June to August and then increase from October to December. researchgate.net This indicates that the availability of these compounds is influenced by both the season and the cultivar. researchgate.net The maturation process of the olive fruit also affects secoiridoid levels; for example, oleuropein is more abundant in the early stages and its concentration decreases as the fruit ripens. mdpi.com

Gene expression related to secoiridoid biosynthesis is also organ-specific. In Centaurium erythraea, leaves are highlighted as the main site for the production and accumulation of secoiridoid glucosides. researchgate.net Similarly, in Catharanthus roseus, the biosynthesis of monoterpenoid indole alkaloids, for which secologanin is a precursor, is organ and cell-type specific, with different compounds accumulating in various plant parts. google.com For example, the initial steps of the pathway leading to loganic acid occur in the internal phloem associated parenchyma cells. google.com

Biosynthesis and Metabolic Integration of Secologanoside

Precursor Pathways for Secologanoside Biogenesis

The carbon skeleton of this compound is derived from two fundamental biosynthetic pathways that supply the universal five-carbon building blocks of all terpenoids.

The initial precursors for this compound, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized primarily via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govplos.orgnih.gov This pathway, also known as the non-mevalonate pathway, operates within the plastids of plant cells. nih.govgenome.jpkegg.jp The MEP pathway is crucial for the biosynthesis of monoterpenes, diterpenes, and carotenoids in plants. genome.jpkegg.jp It begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic steps to produce IPP and DMAPP. researchgate.net In plants, the MEP and the cytosolic mevalonate (B85504) (MVA) pathways co-exist, but the MEP pathway is predominantly responsible for providing the precursors for monoterpenes like this compound. nih.govgenome.jp

This compound is classified as a monoterpenoid, and its core structure is assembled through the terpenoid backbone biosynthesis pathway. nih.govmdpi.com This pathway utilizes the IPP and DMAPP generated from the MEP pathway. nih.govbg.ac.rs The first committed step in monoterpenoid synthesis involves the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP. This reaction is catalyzed by geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP), a 10-carbon molecule that serves as the direct precursor for all monoterpenes. nih.govgenome.jpbg.ac.rs GPP is a critical branch-point intermediate, directing carbon flux towards the biosynthesis of a wide variety of monoterpenoids, including the secoiridoids. bg.ac.rs

Enzymatic Steps in this compound Biosynthesis

The conversion of the general monoterpene precursor GPP into the complex structure of this compound is orchestrated by a series of specialized enzymes. The initial steps, leading to the formation of the key intermediate 8-oxogeranial, are detailed below.

| Enzyme Details: Geraniol (B1671447) Synthase (GES) | |

| Enzyme Name | Geraniol Synthase (GES) |

| EC Number | 3.1.7.11 uniprot.org |

| Substrate | Geranyl diphosphate (GPP) uniprot.org |

| Product | Geraniol nih.govnih.gov |

| Function | Catalyzes the dephosphorylation of GPP to geraniol, the first committed step towards secoiridoid biosynthesis. bg.ac.rsnih.gov |

Following the formation of geraniol, the next key modification is a hydroxylation reaction catalyzed by Geraniol 10-Hydroxylase (G10H). nih.govnih.gov This enzyme is a cytochrome P450-dependent monooxygenase, specifically identified as CYP76B6 in Catharanthus roseus. uniprot.org G10H hydroxylates geraniol at the C10 position to produce 10-hydroxygeraniol. nih.govtandfonline.com It is important to note that due to historical numbering conventions, this product is also widely referred to as (6E)-8-hydroxygeraniol. uniprot.orguniprot.org The G10H-catalyzed step is another critical control point in the pathway, channeling the metabolic flux towards this compound. nih.gov The enzyme can also hydroxylate nerol, a geometric isomer of geraniol. uniprot.org

| Enzyme Details: Geraniol 10-Hydroxylase (G10H) | |

| Enzyme Name | Geraniol 10-Hydroxylase (G10H), Geraniol 8-hydroxylase uniprot.org |

| EC Number | 1.14.14.83 uniprot.org |

| Systematic Name | Cytochrome P450 76B6 (CYP76B6) uniprot.org |

| Substrate | Geraniol uniprot.org |

| Product | 10-Hydroxygeraniol ((6E)-8-hydroxygeraniol) uniprot.org |

| Function | Catalyzes the hydroxylation of geraniol, a key step in secoiridoid biosynthesis. nih.govuniprot.org |

The final enzyme in this initial sequence is 10-Hydroxygeraniol Oxidoreductase, more commonly referred to as 8-Hydroxygeraniol Oxidoreductase (8HGO). bg.ac.rsgoogle.com This NADP+-dependent dehydrogenase catalyzes the two-step oxidation of 10-hydroxygeraniol to 10-oxogeranial. uniprot.orgscienceopen.com The reaction proceeds via the intermediate 10-hydroxygeranial or 10-oxogeraniol. scienceopen.com The expression of the gene encoding 8HGO has been shown to correlate significantly with the accumulation of iridoids in C. roseus. bg.ac.rs The product, 10-oxogeranial, is then the substrate for iridoid synthase, which initiates the cyclization cascade to form the characteristic iridoid skeleton. scienceopen.com

| Enzyme Details: 10-Hydroxygeraniol Oxidoreductase (8-HGO) | |

| Enzyme Name | 10-Hydroxygeraniol Oxidoreductase, 8-hydroxygeraniol dehydrogenase (8HGO) uniprot.orggoogle.com |

| EC Number | 1.1.1.324 uniprot.org |

| Substrate | 10-Hydroxygeraniol ((6E)-8-hydroxygeraniol) uniprot.orgscienceopen.com |

| Product | 10-Oxogeranial ((6E)-8-oxogeranial) uniprot.org |

| Cofactor | NADP+ uniprot.orgscienceopen.com |

| Function | Catalyzes the oxidation of 10-hydroxygeraniol to 10-oxogeranial, a precursor for iridoid cyclization. uniprot.orgscienceopen.com |

Iridoid Synthase

Iridoid synthase (IS) is a pivotal enzyme in the biosynthesis of iridoids, a class of monoterpenoids from which this compound is derived. wikipedia.org It catalyzes the conversion of 8-oxogeranial into the cyclized iridoid scaffold. wikipedia.orgbg.ac.rs This reaction is distinctive as it involves a two-step mechanism: an initial reduction dependent on NADPH, followed by a cyclization step. wikipedia.org The cyclization can proceed through either a Diels-Alder reaction or an intramolecular Michael addition. wikipedia.org The product of iridoid synthase, which includes cis-trans-nepetalactol and cis-trans-iridodial, serves as a crucial intermediate that is further processed in the pathway leading to this compound. zenodo.org The identification and characterization of the gene encoding iridoid synthase, particularly in Catharanthus roseus, were facilitated by transcriptomic analyses, which showed its expression pattern correlated with other genes in the this compound biosynthesis pathway. zenodo.org

Loganic Acid Methyltransferase (LAMT)

Loganic acid O-methyltransferase (LAMT) is an enzyme belonging to the SABATH family of methyltransferases. nih.gov It is responsible for catalyzing the methylation of loganic acid to form loganin (B1675030), a direct precursor to this compound. bg.ac.rsnih.gov This enzymatic reaction involves the transfer of a methyl group from the donor molecule, S-adenosylmethionine (SAM), to the carboxyl group of loganic acid. nih.gov The crystal structure of LAMT from Catharanthus roseus reveals a binding pocket that accommodates the hydrophilic loganic acid, which contains a glucose moiety and a polar-substituted iridoid ring. nih.gov In C. roseus, the expression of the gene encoding LAMT is localized to the epidermal cells of leaves, suggesting a specific cellular compartment for this step of the biosynthesis. universiteitleiden.nlgoogle.com The activity of LAMT is a critical control point in the pathway, leading to the production of the necessary substrate for the final step in this compound formation. brocku.ca

7-Deoxyloganetic Acid Glucosyltransferase

7-Deoxyloganetic acid glucosyltransferase (7DLGT) is a key enzyme involved in an earlier stage of the this compound biosynthetic pathway. It catalyzes the glucosylation of 7-deoxyloganetic acid to form 7-deoxyloganic acid, using UDP-glucose as the sugar donor. universiteitleiden.nlnih.govuniprot.org This step is essential for modifying the iridoid intermediate, preparing it for subsequent hydroxylation. brocku.ca In Catharanthus roseus, this enzyme, also referred to as UGT8, demonstrates high substrate specificity for 7-deoxyloganetic acid. nih.gov Gene silencing experiments have confirmed the critical role of 7DLGT in this compound and MIA biosynthesis, as its suppression leads to a significant decrease in the accumulation of these compounds. brocku.canih.gov The expression of the gene for 7DLGT is primarily found in the internal phloem-associated parenchyma cells of leaves in C. roseus. nih.govuniprot.org

Role as a Central Precursor in Downstream Metabolic Pathways

Monoterpenoid Indole (B1671886) Alkaloid (MIA) Biosynthesis

This compound is a critical precursor molecule in the biosynthesis of over 3,000 monoterpenoid indole alkaloids (MIAs). brocku.cabiorxiv.org These alkaloids are a diverse group of natural products with a wide range of pharmacological activities, including anticancer agents like vinblastine (B1199706) and vincristine (B1662923). brocku.ca The biosynthesis of all MIAs initiates with the condensation of this compound and tryptamine (B22526). brocku.cafrontiersin.org This foundational step gives rise to the universal precursor for all MIAs, strictosidine (B192452). frontiersin.orgwikipedia.org The MIA pathway is highly regulated and compartmentalized within the plant, involving multiple cell types and subcellular locations for the various enzymatic steps. universiteitleiden.nlgoogle.com

Derivatization to Vincoside and Iso-vincoside

A critical juncture in the biosynthesis of terpenoid indole alkaloids (TIAs) is the condensation of this compound with tryptamine. This reaction is catalyzed by the enzyme strictosidine synthase (STR) and results in the formation of strictosidine, the universal precursor to all monoterpenoid indole alkaloids. researchgate.netresearchgate.net The reaction is a Pictet-Spengler condensation, which stereoselectively produces the 3-α(S)-epimer, strictosidine. researchgate.netresearchgate.net

Historically, the 3-β(R)-epimer, known as vincoside, was considered a key intermediate in TIA biosynthesis. rsc.org However, further research established that strictosidine is the actual primary precursor. researchgate.net While vincoside and its stereoisomer, isovincoside, can be formed, they are generally not on the main biosynthetic pathway to the major classes of indole alkaloids. rsc.org The high stereospecificity of strictosidine synthase ensures the predominant formation of strictosidine, channeling the metabolic flux towards the vast array of TIAs. researchgate.net

Formation of Corynanthe, Aspidosperma, and Iboga Type Alkaloids

Strictosidine, the product of the this compound and tryptamine condensation, stands at the gateway to over 3,000 distinct TIAs. These are broadly classified into three major structural types based on their carbon skeleton: Corynanthe, Aspidosperma, and Iboga. rsc.orgpugetsound.edursc.org The journey from strictosidine to these diverse alkaloids begins with a crucial deglucosylation step. The enzyme strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, yielding a highly reactive aglycone. researchgate.net

This unstable intermediate serves as the substrate for a series of complex enzymatic rearrangements and cyclizations that generate the foundational skeletons of the three alkaloid types. The Corynanthe alkaloids, such as ajmalicine, largely retain the original skeletal structure of the precursor. pugetsound.edu In contrast, the formation of Aspidosperma-type alkaloids (e.g., tabersonine) and Iboga-type alkaloids (e.g., catharanthine) involves significant and intricate rearrangements of the Corynanthe framework. researchgate.netnih.gov These transformations, often catalyzed by specific cyclases and other enzymes, are what give rise to the immense structural diversity seen in this family of natural products. researchgate.netnih.gov

Quinoline (B57606) Alkaloid Biosynthesis

This compound is a fundamental building block in the biosynthesis of quinoline alkaloids, such as the antimalarial compounds quinine (B1679958) and quinidine (B1679956) produced by the Cinchona tree. pugetsound.eduuniversiteitleiden.nl The pathway initiates with the same condensation of this compound and tryptamine to form strictosidine, as seen in TIA biosynthesis. nih.gov

However, the pathway diverges significantly after this point. The indole nucleus of the strictosidine-derived intermediate undergoes a complex rearrangement to form the characteristic quinoline ring system. imperial.ac.uk This transformation proceeds through several intermediates, with the strictosidine aglycone being a key starting point for the skeletal reorganization that ultimately leads to the formation of the quinoline structure central to compounds like quinine. pugetsound.eduuniversiteitleiden.nl

Formation of Other Secoiridoid Glycosides (e.g., Comselogoside)

Beyond its role as a precursor to alkaloids, this compound is also a central intermediate in the formation of a wide variety of other secoiridoid glycosides. These compounds are found across the plant kingdom and serve various ecological functions. An example is comselogoside, a secoiridoid identified in olive fruits and their byproducts. researchgate.netcsic.esacs.org

The biosynthesis of these related secoiridoids involves enzymatic modifications of the this compound structure. These transformations can include hydroxylation, acylation, or other substitutions on the core secoiridoid skeleton. In the case of comselogoside, it is a p-coumaroyl ester of this compound. csic.es Such derivatizations lead to a vast array of specialized metabolites tailored to the specific needs of the plant.

Subcellular Compartmentalization of Biosynthetic Steps

The biosynthesis of this compound and its subsequent conversion into alkaloids is a highly organized process, with different stages segregated into specific subcellular compartments. researchgate.netnih.govnih.gov This spatial separation is essential for regulating metabolic flux, preventing interference between pathways, and sequestering potentially toxic intermediates. researchgate.net

Plastidic Pathways (e.g., MEP Pathway)

The initial steps of this compound biosynthesis take place in the plastids. nih.gov The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the basic five-carbon building blocks of all terpenoids—isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)—is exclusively localized within these organelles. researchgate.netplos.orgrsc.org The subsequent formation of the ten-carbon monoterpene precursor, geranyl pyrophosphate (GPP), from IPP and DMAPP also occurs in the plastids. rsc.org The conversion of GPP to geraniol, the first committed step of the secoiridoid pathway, is also localized to the plastids. researchgate.net

Cytosolic and Epidermal Cell Reactions

Following its synthesis in the plastids, geraniol is transported to the cytosol. mdpi.com The subsequent enzymatic steps, which convert geraniol through a series of intermediates into this compound, occur in the cytosol and are associated with the endoplasmic reticulum. mdpi.com In plants like Catharanthus roseus, the biosynthesis is further compartmentalized between different cell types. The early stages of secoiridoid synthesis up to loganic acid occur in internal phloem-associated parenchyma (IPAP) cells, while the final steps to this compound and its condensation with tryptamine (which is synthesized in the cytosol of epidermal cells) happen in the epidermis. mdpi.comnih.govresearchgate.net The condensation itself, catalyzed by strictosidine synthase, takes place in the vacuole, with the resulting strictosidine then exported to the cytosol or nucleus for further modification. researchgate.netresearchgate.netnih.gov

Transport Mechanisms (e.g., CrMATE1 vacuolar importer)

The biosynthesis of monoterpenoid indole alkaloids (MIAs) in plants such as Catharanthus roseus is a model of complex, spatially organized metabolism. researchgate.netresearchgate.netbiorxiv.org This intricate process spans multiple tissues, cell types, and subcellular organelles, necessitating a sophisticated network of transporters to shuttle intermediates across various biological membranes. researchgate.netresearchgate.netnih.gov A critical juncture in this pathway is the transport of secologanin (B1681713) into the vacuole of epidermal cells, a step required for the first committed reaction in MIA biosynthesis. nih.govspringernature.com

Research has identified a key transporter responsible for this process: a member of the multidrug and toxic compound extrusion (MATE) family, designated CrMATE1. researchgate.netnih.govresearchgate.net Phylogenetic analysis of MATE transporters suggested a role for CrMATE1 in alkaloid transport. researchgate.netnih.gov Subsequent subcellular localization experiments confirmed that the CrMATE1 protein is localized to the tonoplast, the membrane that encloses the vacuole. researchgate.netnih.govspringernature.com

The functional role of CrMATE1 has been extensively characterized through a combination of in planta and heterologous expression studies.

In Planta Gene Silencing: Virus-induced gene silencing (VIGS) of CrMATE1 in C. roseus plants created a significant metabolic bottleneck. researchgate.netspringernature.com While secologanin levels did not necessarily decrease, its transport into the vacuole was hindered. nih.gov This led to the cytosolic accumulation and subsequent conversion of secologanin into its reduced form, secologanol, a compound not typically seen in large amounts. researchgate.netbiorxiv.org This finding underscores the essential role of CrMATE1 in directing secologanin into the MIA pathway.

Biochemical Characterization: To precisely define its transport properties, CrMATE1 was expressed in a Xenopus laevis oocyte system. researchgate.netnih.gov This approach allows for detailed biochemical analysis in a controlled environment. The experiments confirmed that CrMATE1 functions as a vacuolar importer of secologanin, moving the substrate from a neutral pH environment (mimicking the cytosol) to an acidic one (mimicking the vacuole). nih.govspringernature.com The transporter demonstrated strict directionality and high substrate specificity, actively transporting secologanin but not other related secoiridoid precursors like loganic acid or loganin. nih.govnih.gov This specificity establishes CrMATE1 as a crucial gatekeeper of metabolic flux. researchgate.netbiorxiv.orgnih.gov

The transport mediated by CrMATE1 is notably rapid, ensuring a steady supply of secologanin for the subsequent biosynthetic step. researchgate.net Inside the vacuole, the enzyme strictosidine synthase facilitates the condensation of the imported secologanin with tryptamine, which is imported by a different, currently unknown transporter. nih.gov This reaction produces strictosidine, the central intermediate from which all monoterpenoid indole alkaloids, including the pharmaceutically important anticancer agents vinblastine and vincristine, are derived. researchgate.netnih.govspringernature.com

Detailed biochemical assays have provided quantitative data on the transport activity of CrMATE1. These studies highlight its efficiency and specificity, which are critical for maintaining the flow of metabolites in the MIA pathway.

Table 1: Biochemical Characteristics and Research Findings for the CrMATE1 Transporter

| Characteristic | Finding | Significance | Source(s) |

|---|---|---|---|

| Protein Family | Multidrug and Toxic Compound Extrusion (MATE) | A large family of transporters often involved in the movement of secondary metabolites. | researchgate.netspringernature.com |

| Cellular Location | Tonoplast (Vacuolar Membrane) | Places the transporter at the precise interface between the cytosol and the site of the next biosynthetic step. | researchgate.netnih.govspringernature.com |

| Substrate Specificity | Highly specific for Secologanin | Does not transport other pathway intermediates like loganin or loganic acid, acting as a metabolic gatekeeper. | nih.govnih.gov |

| Transport Direction | Cytosol (pH ~7) to Vacuole (pH ~5) | Confirms its role as a vacuolar importer, moving secologanin into the reaction compartment. | nih.govspringernature.com |

| Transport Rate | Translocates 1 mM of secologanin within 25 minutes. | Demonstrates rapid and efficient transport to supply the MIA pathway. | researchgate.netresearchgate.netnih.govresearchgate.net |

| Effect of Silencing | Accumulation of Secologanol | Shows that blocking this transport step shunts the precursor into an alternative reduction pathway in the cytosol. | researchgate.netbiorxiv.org |

Genetic Regulation of Secologanoside Biosynthesis

Transcriptome Analysis for Gene Identification

Transcriptome analysis, which involves sequencing all RNA molecules in a cell or tissue, provides a snapshot of the genes that are actively being expressed. This powerful tool has been widely used to identify genes involved in the biosynthesis of specialized metabolites, including secologanoside and other secoiridoids. nih.govresearchgate.net

De Novo Assembly and Gene Annotation

For many plant species that produce this compound, a fully sequenced genome is not available. In such cases, de novo transcriptome assembly is employed. This computational process pieces together short RNA sequences to reconstruct full-length transcripts without a reference genome. researchgate.netnih.govplos.org For instance, in studies on Swertia mussotii and Gentiana rhodantha, de novo assembly of transcriptome sequences from various tissues like roots, leaves, stems, and flowers yielded tens of thousands of unique genes (unigenes). nih.govresearchgate.net In one study, 98,613 unique transcripts were generated, and in another, 47,871 unigenes were identified with an average length of 1,107.38 bp. nih.govresearchgate.net

Following assembly, these unigenes undergo functional annotation. This involves comparing their sequences to known genes in public databases to predict their functions. peerj.comfrontiersin.org This process helps in identifying candidate genes that may encode the enzymes of the this compound biosynthetic pathway. nih.govresearchgate.net

Differential Gene Expression Analysis in Various Tissues and Under Stimuli

Differential gene expression (DGE) analysis is a technique used to compare gene expression levels between different samples, such as various plant tissues or plants subjected to different treatments. nih.govcd-genomics.com This analysis helps pinpoint genes that are more active in tissues where this compound or related compounds accumulate, or whose expression is altered in response to specific stimuli. peerj.comnumberanalytics.com

For example, by comparing the transcriptomes of roots, stems, and leaves, researchers can identify genes that are significantly upregulated in the tissues known to be the primary sites of secoiridoid biosynthesis. nih.govresearchgate.netpeerj.com In a study on Gentiana rhodantha, the expression of key enzyme genes and the content of secoiridoids like loganic acid were found to be higher in the aerial parts (leaves, stems, flowers) compared to the roots. nih.gov Similarly, analysis of different developmental stages can reveal genes involved in the temporal regulation of this compound production. d-nb.info

Identification and Characterization of Biosynthetic Genes

Through a combination of transcriptome analysis and subsequent biochemical verification, several key genes encoding enzymes in the this compound pathway have been identified and characterized. Homology-based searches, using known biosynthetic genes from well-studied species like Catharanthus roseus as queries, have been particularly successful in identifying candidate genes in other plants. nih.gov

Once candidate genes are identified, their functions are confirmed through various experimental techniques. This often involves expressing the gene in a heterologous system, such as yeast or E. coli, and then testing the ability of the resulting enzyme to convert a specific substrate into the expected product.

A crucial enzyme in this pathway is secologanin (B1681713) synthase (SLS), a cytochrome P450 enzyme that catalyzes the ring-opening of loganin (B1675030) to form secologanin. ebi.ac.ukresearchgate.net Studies have identified and characterized SLS and its isoforms in several plant species. ebi.ac.ukresearchgate.net For instance, in Camptotheca acuminata, five homologous genes of SLS were identified and found to have varied catalytic activities, suggesting their involvement in producing a diversity of metabolites within the secoiridoid pathway. researchgate.net In Catharanthus roseus, a second isoform of SLS, named SLS2, was discovered which not only produces secologanin but also further oxidizes it to secoxyloganin (B110862). ebi.ac.ukebi.ac.uk

Regulatory Mechanisms: Transcription Factors (TFs)

The expression of biosynthetic genes is controlled by a class of proteins called transcription factors (TFs). These proteins bind to specific regions of DNA, known as promoters, to either activate or repress the transcription of target genes. nih.govfrontiersin.orgfrontiersin.org The regulation of this compound biosynthesis involves a complex interplay of various TF families that respond to developmental signals and environmental stresses. nih.gov

TF Families Implicated (e.g., AP2/ERF, WRKY, MYB, Zn-Cluster)

Several families of transcription factors have been implicated in the regulation of terpenoid and alkaloid biosynthesis, pathways that are closely linked to this compound. nih.gov These include:

AP2/ERF (APETALA2/Ethylene Responsive Factor): This is a large family of plant-specific TFs known for their role in development and stress responses. nih.govfrontiersin.orgfrontiersin.orgmdpi.com Members of this family are involved in regulating the expression of genes in various secondary metabolite pathways. up.ac.za

WRKY: WRKY TFs are key regulators of plant defense responses, and some have been shown to modulate the biosynthesis of secondary metabolites. up.ac.za

MYB: The MYB family is one of the largest TF families in plants, involved in controlling a wide array of processes, including the biosynthesis of secondary metabolites like flavonoids and terpenoids. up.ac.zabvsalud.org

bHLH (basic Helix-Loop-Helix): These TFs are central regulators in jasmonate signaling cascades, which are known to induce the production of many secondary metabolites. plos.org

Transcriptome analysis of plants producing secoiridoids has revealed the presence of numerous TFs from these families, suggesting their potential role in regulating the this compound pathway. nih.govplos.org For example, in Gentiana rhodantha, 1,005 unigenes were identified as belonging to 66 different TF families. nih.gov

Hormonal and Precursor-Induced Regulation (e.g., Methyl Jasmonate, Tryptophan)

The expression of TFs and, consequently, the biosynthetic genes they control, is often influenced by plant hormones and the availability of precursors.

Methyl Jasmonate (MeJA): MeJA is a plant hormone that plays a crucial role in signaling stress responses and inducing the production of defense-related secondary metabolites. plos.orgresearchgate.netoeno-one.eunih.govnih.gov Treatment of plants or cell cultures with MeJA has been shown to significantly increase the accumulation of secoiridoids. plos.org This induction is achieved through the upregulation of key biosynthetic genes and the TFs that regulate them. plos.org For instance, in Gentiana macrophylla, MeJA treatment led to increased gentiopicroside (B1671439) (a secoiridoid) content and the differential expression of thousands of genes, including those encoding enzymes in the secoiridoid pathway and various TFs like ERF, bHLH, MYB, and WRKY. plos.org

Tryptophan: Tryptophan is an amino acid that serves as a precursor for a large class of secondary metabolites known as terpenoid indole (B1671886) alkaloids (TIAs), for which this compound is an essential building block. mdpi.comresearchgate.net The availability of tryptophan can influence the expression of genes in the TIA pathway. While direct evidence for tryptophan-induced regulation of this compound biosynthesis itself is less documented, the interconnectedness of these pathways suggests a potential regulatory feedback loop. google.comnih.gov

Correlation between Gene Expression and this compound Accumulation

The biosynthesis of this compound, a key intermediate in the formation of various valuable secoiridoid monoterpenes, is intricately linked to the expression levels of specific genes within its metabolic pathway. Numerous studies across different plant species have demonstrated a strong correlation between the transcript abundance of biosynthetic genes and the accumulation of this compound and its derivatives. This relationship provides critical insights into the regulatory mechanisms governing the production of these important compounds.

Detailed Research Findings

Research in various plant species has consistently shown that the expression of genes encoding key enzymes in the this compound pathway is a primary determinant of the final concentration of this compound and related iridoids.

In Gentiana macrophylla, a significant correlation has been observed between the expression of several genes and the content of iridoids, including this compound. A correlation analysis revealed that the expression of GPPS (geranyl diphosphate (B83284) synthase) and HDR (4-hydroxy-3-methylbut-2-enyl diphosphate reductase) is highly correlated with this compound content. mdpi.com Furthermore, the expression of 7-DLH (7-deoxyloganic acid hydroxylase) and SLS (secologanin synthase) showed a significant correlation with most iridoids. mdpi.com Quantitative real-time PCR (qRT-PCR) analysis in different parts of G. macrophylla (roots, stems, leaves, and flowers) confirmed that the relative expression of HDR and GPPS was highest in the leaves, while 7-DLH and SLS expression was highest in the flowers. mdpi.com This tissue-specific gene expression pattern often corresponds to the site of highest iridoid accumulation.

Similarly, studies on Catharanthus roseus have elucidated the transcriptional regulation of the iridoid and monoterpenoid indole alkaloid (MIA) pathway, where this compound is a crucial precursor. The expression of genes such as GES (geraniol synthase), G8O (geraniol 8-oxidase), 8HGO (8-hydroxygeraniol oxidoreductase), IS (iridoid synthase), and 7DLGT (7-deoxyloganetic acid glucosyltransferase) are considered rate-limiting in secoiridoid biosynthesis. bg.ac.rs Overexpression of certain transcription factors, like CrMYC2a, has been shown to upregulate the expression of these early MIA biosynthesis genes, leading to an increased accumulation of downstream products. google.com

In olive trees (Olea europaea), the application of plant growth-promoting rhizobacteria (PGPB), such as Bacillus H47, has been shown to trigger the DOXP pathway, leading to increased production of iridoids. frontiersin.orgfrontiersin.org This treatment resulted in a significant upregulation of DOXP-synthase (up to 5-fold), Iridoid synthase (by 3.5-fold), and secoiridoid-synthase (by 2-fold). frontiersin.orgfrontiersin.org This enhanced gene expression was directly associated with a concomitant increase in the concentration of this compound (2-fold) and its derivative oleuropein (B1677263) (5-fold). frontiersin.orgfrontiersin.org

Furthermore, research on Swertia chirayita has demonstrated that the upregulation of a majority of genes in the secoiridoid biosynthetic pathway, including G10H (geraniol 10-hydroxylase), 8HGO, IS, 7DLH, LAMT (loganic acid methyltransferase), and SLS, in the leaves of in vitro grown plants resulted in a higher accumulation of secoiridoids compared to the roots. bg.ac.rs This highlights the direct link between the transcriptional activity of these genes and the metabolic output.

The following data tables summarize the correlation between the expression of key biosynthetic genes and the accumulation of this compound and related compounds in different plant species.

Table 1: Correlation of Gene Expression and this compound Content in Gentiana macrophylla

| Gene | Encoded Enzyme | Correlation with this compound Content |

| GPPS | Geranyl diphosphate synthase | High positive correlation mdpi.com |

| HDR | 4-hydroxy-3-methylbut-2-enyl diphosphate reductase | High positive correlation mdpi.com |

| 7-DLH | 7-deoxyloganic acid hydroxylase | Significant correlation mdpi.com |

| SLS | Secologanin synthase | Significant correlation mdpi.com |

Table 2: Effect of Bacillus H47 Treatment on Gene Expression and Iridoid Content in Olea europaea

| Gene/Compound | Fold Change in Expression/Concentration |

| DOXP-synthase | Up to 5-fold increase frontiersin.orgfrontiersin.org |

| Iridoid synthase | 3.5-fold increase frontiersin.orgfrontiersin.org |

| Secoiridoid-synthase | 2-fold increase frontiersin.orgfrontiersin.org |

| This compound | 2-fold increase frontiersin.orgfrontiersin.org |

| Oleuropein | 5-fold increase frontiersin.orgfrontiersin.org |

Table 3: Upregulated Genes in Swertia chirayita Leaves Leading to Higher Secoiridoid Accumulation

| Gene | Encoded Enzyme |

| G10H | Geraniol (B1671447) 10-hydroxylase bg.ac.rs |

| 8HGO | 8-hydroxygeraniol oxidoreductase bg.ac.rs |

| IS | Iridoid synthase bg.ac.rs |

| 7DLH | 7-deoxyloganic acid 7-hydroxylase bg.ac.rs |

| LAMT | Loganic acid methyltransferase bg.ac.rs |

| SLS | Secologanin synthase bg.ac.rs |

These findings collectively underscore the principle that the level of this compound accumulation in plants is tightly regulated at the transcriptional level. The expression patterns of the biosynthetic genes not only vary between different plant species but also exhibit tissue-specific and developmentally regulated expression, which directly impacts the final yield of this compound and its derivatives. This knowledge is crucial for developing strategies to enhance the production of these valuable compounds through metabolic engineering and synthetic biology approaches.

Ecological and Physiological Functions in Plants

Role in Plant Defense Mechanisms

Plants, being stationary organisms, have evolved a sophisticated chemical arsenal (B13267) to protect themselves from a multitude of threats, including herbivores and microbial pathogens. nih.govwalshmedicalmedia.com Secologanoside and its parent class of compounds, the iridoids, are integral components of this defense system. researchgate.netbiosynth.com Their primary role in this context is to act as deterrents or toxins. interesjournals.orgmdpi.com

The defensive properties of iridoids, including this compound, are often attributed to their bitter taste, which can deter feeding by herbivores. biosynth.com Beyond this antifeedant characteristic, this compound serves as a crucial precursor for the synthesis of more complex and highly toxic defensive compounds, namely monoterpenoid indole (B1671886) alkaloids (MIAs). pnas.orgpnas.orgmdpi.com Plants like Catharanthus roseus (Madagascar periwinkle) utilize this compound in pathways that produce potent alkaloids, which have significant toxic effects on a wide range of organisms. pnas.orgpnas.org This positions this compound as a foundational element in a plant's inducible and constitutive chemical defense strategies, which are deployed to fend off pests and diseases. researchgate.netnih.gov The production of these secondary metabolites is a dynamic process, often activated or enhanced when the plant detects an attack. interesjournals.orgmdpi.com

Allelopathic Properties

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. This compound has been identified as a compound with significant allelopathic capabilities. chemfaces.com

Research conducted on the tropical weed Sphenoclea zeylanica, known for its allelopathic effects, led to the isolation of several plant growth inhibitors, including this compound and its related acid form, secologanic acid. nih.govglycoscience.rubiocrick.com These compounds were found to significantly inhibit the growth of other plants. In laboratory settings, both this compound and other secoiridoid glucosides isolated from S. zeylanica demonstrated potent inhibitory effects on the root growth of rice seedlings. nih.govglycoscience.rubiocrick.com While the individual potency of these inhibitors was not exceptionally high, their accumulation to approximately 0.61% of the weed's dry weight suggests they are collectively powerful allelochemicals in the plant's natural environment. glycoscience.rubiocrick.comresearchgate.net This indicates that this compound contributes to the competitive advantage of S. zeylanica by suppressing the growth of neighboring plants.

Table 1: Allelopathic Effect of Secoiridoids from Sphenoclea zeylanica on Rice Seedlings

| Compound | Effect on Rice Seedlings | Concentration for Complete Inhibition | Source |

| This compound | Complete inhibition of root growth | 3.0 mM | glycoscience.rubiocrick.com |

| Secologanic acid | Plant growth inhibitor | Not specified | nih.govglycoscience.rubiocrick.com |

| Cyclic thiosulfinates | Complete inhibition of root growth | 3.0 mM | glycoscience.rubiocrick.com |

Physiological Responses to Stress (e.g., nutrient stress)

Plants respond to abiotic stresses, such as nutrient deficiencies, by altering their metabolism, which often involves the synthesis of specific secondary metabolites. nih.gov this compound and its derivatives are key players in these stress response pathways. tandfonline.comuoa.gr

A notable example is the response of the olive tree (Olea europaea) to boron deficiency, a common micronutrient disorder in olive orchards. tandfonline.com Studies have shown that when Olea europaea is subjected to boron deficiency, it synthesizes novel secoiridoid glucosides that are not detected in healthy, untreated plants. tandfonline.comuoa.grnih.gov In addition to the baseline presence of this compound, oleuropein (B1677263), and oleoside (B1148882) dimethyl ester, boron-deficient olive leaves accumulate two new derivatives: 6′-E-p-coumaroyl-secologanoside and 6′-O-[(2E)-2,6-dimethyl-8-hydroxy-2-octenoyloxy]-secologanoside. tandfonline.comresearchgate.net The production of these specific compounds is considered a direct physiological response to the nutrient stress, likely to help the plant cope with the metabolic imbalances caused by the deficiency. tandfonline.comuoa.gruoa.gr This highlights a sophisticated mechanism where this compound metabolism is modulated to produce specific compounds tailored to a particular environmental challenge. mdpi.com

Table 2: Secoiridoid Profile in Olea europaea Leaves Under Nutrient Stress

| Compound | Found in Control Plants (Sufficient Boron) | Found in Stressed Plants (Boron Deficient) | Source |

| This compound | Yes | Yes | tandfonline.comuoa.grnih.gov |

| Oleuropein | Yes | Yes | tandfonline.comuoa.grnih.gov |

| Oleoside dimethyl ester | Yes | Yes | tandfonline.comuoa.grnih.gov |

| 6′-E-p-coumaroyl-secologanoside | No | Yes | tandfonline.comuoa.grnih.gov |

| 6′-O-[(2E)-2,6-dimethyl-8-hydroxy-2-octenoyloxy]-secologanoside | No | Yes | tandfonline.comuoa.grnih.gov |

Advanced Analytical Methodologies in Secologanoside Research

Isolation and Purification Techniques

Extracting and purifying secologanoside from complex natural matrices, such as plant tissues, is a multi-step process that often involves a combination of chromatographic techniques and modern, efficient extraction methods.

Chromatography is indispensable for the isolation and purification of this compound. The selection of the appropriate chromatographic media and techniques is critical for separating the target compound from a myriad of other phytochemicals.

Adsorbent and Size-Exclusion Chromatography : Resins like Amberlite XAD and Sephadex LH-20 are frequently employed in the initial stages of purification. For instance, in the isolation of related secoiridoids from olive mill waste, a successive application of Amberlite XAD-16 and Sephadex LH-20 resins has proven effective. researchgate.netresearchgate.netwilddata.cn Amberlite XAD, a nonionic polymeric adsorbent, is used to capture secoiridoids from aqueous extracts, after which Sephadex LH-20, a size-exclusion chromatography medium with a dual hydrophilic and lipophilic nature, facilitates further separation based on molecular size and polarity. researchgate.netresearchgate.netprep-hplc.com This gel filtration medium is particularly well-suited for separating natural products like terpenoids. prep-hplc.comsigmaaldrich.com Elution from Sephadex LH-20 columns, often with aqueous ethanol (B145695), is a simplified and efficient method for purification. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for the final purification and quantification of this compound. nih.govnih.gov It offers high resolution and sensitivity, allowing for the separation of closely related isomers and compounds. When coupled with a Diode-Array Detector (DAD), HPLC enables the quantification of the isolated compound. nih.gov Furthermore, High-Speed Counter-Current Chromatography (HSCCC), a form of liquid-liquid partition chromatography, has been successfully used to isolate this compound from Olea europaea L. fruit, demonstrating its utility in obtaining high-purity compounds from complex extracts. mdpi.commdpi.com

Table 1: Chromatographic Techniques in this compound Purification

| Technique | Stationary Phase/Resin | Typical Use | Finding/Outcome |

|---|---|---|---|

| Adsorbent Chromatography | Amberlite XAD-16 | Initial capture from crude extracts | Effectively adsorbs secoiridoids from olive mill waste. researchgate.netresearchgate.net |

| Size-Exclusion Chromatography | Sephadex LH-20 | Purification after initial capture | Used sequentially after Amberlite XAD-16 to achieve purities of 80-85% for related secoiridoids. researchgate.netresearchgate.net Elution with water can yield high purity fractions (e.g., 94.5% for similar compounds). nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 | Final purification and quantification | Standard method for determining the purity of isolated fractions and for quantification. nih.govnih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | Two-phase solvent system | Preparative isolation | Successfully used to screen and isolate this compound from Olea europaea fruit extracts. mdpi.com |

To improve efficiency and reduce solvent consumption compared to conventional methods, several advanced extraction techniques are applied to source materials containing this compound.

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and sample, which can accelerate the extraction process. mdpi.com This technique has been shown to be more effective in terms of both yield and time consumption compared to conventional methods for extracting phenolic compounds. nih.gov For olive leaves, optimal MAE conditions have been identified as using a methanol:water mixture (80:20, v/v) at 80°C for 6 minutes, proving to be an efficient and rapid alternative to conventional extraction. researchgate.net

Supercritical-Fluid Extraction (SFE) : SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. ajgreenchem.commdpi.com This "green" technology is valued for its ability to extract compounds with minimal use of organic solvents and without thermal degradation. ajgreenchem.com SFE is a simple, fast, and effective technique, and its selectivity can be tuned by modifying parameters like pressure, temperature, and the use of co-solvents. ajgreenchem.comrsc.org It has been applied to the extraction of various compounds from olive by-products, which are known sources of this compound. csic.es

Pressurized-Liquid Extraction (PLE) : Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures and pressures, keeping the solvent in its liquid state. csic.esmdpi.com These conditions enhance the solubility of analytes and improve mass transfer rates, resulting in faster extractions with less solvent. csic.esacs.org PLE has been successfully optimized for the extraction of secoiridoids, including this compound, from olive pomace. acs.orguva.esresearchgate.net Studies show that PLE can yield extracts with a significantly higher quantity of secoiridoids compared to conventional extraction methods. researchgate.net

Table 2: Comparison of Advanced Extraction Methods for this compound and Related Compounds

| Method | Principle | Advantages | Application Example (Source Material) |

|---|---|---|---|

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat solvent and sample matrix. mdpi.com | Reduced extraction time, lower solvent consumption, higher yields. nih.gov | Optimized for phenolic compounds from olive leaves. researchgate.net |

| Supercritical-Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as the solvent. ajgreenchem.com | "Green" technique, low toxicity, tunable selectivity, mild operating temperatures. ajgreenchem.commdpi.com | Used for extraction from plant materials like olive by-products. csic.es |

| Pressurized-Liquid Extraction (PLE) | Employs solvents at high temperature and pressure below their critical points. csic.esmdpi.com | Fast, efficient, reduced solvent use, automatable. csic.esacs.org | Optimized for secoiridoid recovery from olive pomace. acs.orguva.esresearchgate.net |

Structural Elucidation Techniques

Once isolated, the precise chemical structure of this compound is determined using a combination of powerful spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity, stereochemistry, and functional groups. nih.gov

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules like this compound. nih.govrsc.org One-dimensional (1H and 13C) and two-dimensional NMR experiments provide unambiguous evidence for the carbon skeleton and the placement of protons and functional groups.

¹H-NMR : The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule, their integrations (relative numbers), and their coupling patterns, which indicate adjacent protons.

¹³C-NMR : The carbon NMR spectrum shows the number of chemically distinct carbon atoms and provides information about their nature (e.g., carbonyl, olefinic, aliphatic).

The complete ¹H and ¹³C NMR data for this compound have been assigned, providing a reference for its identification. researchgate.net

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in methanol-d₄) researchgate.net

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 1 | 98.4 | 5.37 (d, 8.0) |

| 3 | 152.9 | 7.48 (s) |

| 4 | 110.9 | - |

| 5 | 32.1 | 2.97 (m) |

| 6 | 41.2 | 2.13 (m), 1.83 (m) |

| 7 | 131.0 | 5.73 (ddd, 17.3, 10.5, 7.8) |

| 8 | 134.1 | 5.25 (dd, 17.3, 1.6), 5.20 (dd, 10.5, 1.6) |

| 9 | 47.1 | 2.52 (m) |

| 10 | - | - |

| 11 | 169.5 | - |

| OCH₃ | 51.8 | 3.68 (s) |

| 1' | 100.2 | 4.65 (d, 7.8) |

| 2' | 74.6 | 3.20 (dd, 9.1, 7.8) |

| 3' | 77.9 | 3.39 (t, 9.1) |

| 4' | 71.5 | 3.29 (t, 9.1) |

| 5' | 78.1 | 3.40 (m) |

| 6' | 62.7 | 3.84 (dd, 11.9, 2.0), 3.65 (dd, 11.9, 5.7) |

Mass spectrometry is a crucial tool for determining the molecular weight and formula of this compound and for confirming its structure through fragmentation analysis. nih.gov

Electrospray Ionization (ESI) : ESI is a soft ionization technique that allows the analysis of thermally labile and polar molecules like glycosides. csic.es It is commonly used in conjunction with liquid chromatography (LC-MS). nih.govcreative-biolabs.com In positive ion mode, this compound is often detected as a sodium adduct [M+Na]⁺. mdpi.com For example, ESI-MS analysis of this compound has shown a signal at an m/z (mass-to-charge ratio) of 413.3, corresponding to [M+Na]⁺. mdpi.com

High-Resolution Mass Spectrometry (HR-MS) : Techniques like Time-of-Flight (TOF) mass spectrometry provide high-resolution mass data, enabling the determination of the elemental composition of a molecule with high accuracy. researchgate.net HPLC-DAD-ESI-TOF/MS analysis of olive pomace identified a compound with the molecular formula C₁₆H₂₂O₁₁ and an m/z of 389.1114, which corresponds to this compound or its isomer. researchgate.net

Tandem Mass Spectrometry (MS/MS) : MS/MS experiments involve the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions. nih.gov This provides valuable structural information. LC-MS/MS analysis is used to confirm the identity of secoiridoids based on their specific fragmentation patterns. researchgate.net

Table 4: Mass Spectrometry Data for this compound Identification

| Technique | Ionization Mode | Observed m/z | Inferred Information |

|---|---|---|---|

| ESI-MS | Positive | 413.3 [M+Na]⁺ | Molecular weight confirmation. mdpi.com |

| ESI-TOF-MS | - | 389.1114 [M-H]⁻ or [M+H]⁺ | Accurate mass for elemental formula determination (C₁₆H₂₂O₁₁). researchgate.net |

| LC-MS/MS | - | Fragmentation of precursor ion | Structural confirmation through characteristic fragment ions. researchgate.net |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.com The absorption is characteristic of the chromophores (light-absorbing functional groups) present in the structure. For this compound, the enol ether system and the aldehyde group conjugated with the double bond are the primary chromophores.

This technique is most powerful when used as a detector for HPLC (HPLC-DAD or HPLC-UV). nih.gov It allows for the continuous monitoring of the column eluent at specific wavelengths, facilitating the detection and quantification of this compound as it separates from other compounds. nih.gov While a full absorption spectrum provides qualitative information, monitoring at a single, specific wavelength where the compound absorbs strongly is used for quantitative analysis. The absorption spectrum can also help distinguish between different classes of compounds present in an extract. researchgate.net

Quantitative Analysis Methodologies

Accurate quantification of this compound in plant extracts and other materials is crucial for quality control and for understanding its biological role. Chromatographic methods are the gold standard for this purpose.

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used method for the quantitative analysis of this compound. nih.gov This technique separates compounds in a mixture based on their interaction with a stationary phase (the column) and a mobile phase. The DAD detector then measures the absorbance of the eluting compounds across a range of UV-Vis wavelengths simultaneously. scirp.org

A key advantage of HPLC-DAD is its ability to provide spectral information for peak identification and purity assessment. scirp.org For quantification, a calibration curve is constructed using a pure standard of this compound at various known concentrations. The peak area of this compound in a sample is then compared to this curve to determine its concentration. mdpi.com Method validation is critical and typically involves assessing linearity, limits of detection (LOD), limits of quantification (LOQ), precision, and recovery to ensure the results are accurate and reproducible. nih.govmdpi.com HPLC-DAD has been successfully applied to quantify this compound and its derivatives, like comselogoside, in various plant extracts and commercial products. researchgate.netuminho.pt

| Parameter | Description | Relevance |

| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | An R² value close to 1.0 (e.g., ≥ 0.999) indicates a good correlation. mdpi.com |

| LOD | The lowest concentration of an analyte that can be reliably detected. | Defines the sensitivity limit of the method. mdpi.com |

| LOQ | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Defines the lower limit for accurate quantitative measurements. mdpi.com |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Assesses the repeatability and reproducibility of the method. nih.gov |

| Recovery | The extraction efficiency of an analytical process, determined by spiking a blank matrix with a known quantity of the analyte. | Ensures that the sample preparation method is effective. nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) improves upon HPLC by using smaller particle-size columns, which allows for faster analysis times and higher resolution separations. When coupled with a high-resolution mass spectrometer like the Q-Exactive Orbitrap, it becomes an exceptionally powerful tool for both qualitative and quantitative analysis of this compound in complex matrices. mdpi.comchinjmap.com

The Q-Exactive MS system combines a quadrupole for precursor ion selection with an Orbitrap mass analyzer that delivers high-resolution and accurate-mass (HRAM) data. thermofisher.com This allows for the confident identification of this compound based on its precise mass-to-charge ratio (m/z) and its specific fragmentation pattern (MS/MS spectra). mdpi.commdpi.com This high degree of selectivity and sensitivity is particularly advantageous when analyzing crude plant extracts where numerous isomers and isobaric compounds may be present. chinjmap.com This technology has been used to identify and analyze this compound and other iridoids in various plants, such as Gentiana macrophylla and Fraxini Cortex, providing a comprehensive chemical profile that is unattainable with lower-resolution techniques. mdpi.comchinjmap.com

Characterization of Derivatives and Isomers (e.g., Photoisomerization of Comselogoside)

The characterization of this compound derivatives and isomers is essential for understanding their chemical diversity and biological activity. A notable example is the study of the photoisomerization of p-coumaroyl-6́-secologanoside, also known as comselogoside. nih.gov

Research has shown that when extracts containing the naturally occurring trans-comselogoside are exposed to ultraviolet (UV) radiation, a portion of it converts into its cis-isomer. nih.govus.es The characterization and differentiation of these two isomers were accomplished using a combination of analytical techniques. While UV spectrometry and mass spectroscopy were used, Nuclear Magnetic Resonance (NMR) spectroscopy proved to be definitive. nih.gov The key differentiating feature was found in the proton NMR (¹H-NMR) spectrum: the coupling constant (J) between the protons on the vinyl double bond of the p-coumaroyl moiety was significantly different for the two isomers. nih.govus.es

| Isomer | Coupling Constant (J) | Significance | References |

| trans-Comselogoside | 15.9 Hz | Characterizes the trans configuration of the double bond. | nih.gov, us.es |

| cis-Comselogoside | 12.8 Hz | Characterizes the cis configuration of the double bond. | nih.gov, us.es |

This detailed characterization is crucial as studies have indicated that different isomers can possess different biological properties. nih.gov The ability to induce such transformations and analytically confirm the resulting structures opens avenues for exploring the structure-activity relationships of this compound derivatives. nih.govmdpi.com

Preclinical Biological Activities and Mechanistic Studies in Vitro and Non Human in Vivo Models

Enzyme Inhibition Studies (In Vitro)

In laboratory settings, secologanoside has been evaluated for its ability to inhibit several key enzymes involved in physiological and pathological processes.

Angiotensin I-Converting Enzyme (ACE) Inhibition

Angiotensin I-converting enzyme (ACE) plays a crucial role in the regulation of blood pressure, making it a key target for the management of hypertension. cirad.fr In vitro studies have demonstrated that a derivative of this compound, comselogoside (trans-p-coumaroyl-secologanoside), exhibits notable ACE inhibitory activity, with a reported half-maximal inhibitory concentration (IC50) of 119.4 μM. nih.govcsic.es Interestingly, the enzymatic cleavage of the secoiridoid moiety of comselogoside by β-glucosidase was found to enhance its ACE inhibitory effect. nih.govcsic.es

Table 1: In Vitro ACE Inhibition by this compound Derivative

| Compound | IC50 (μM) |

|---|---|

| Comselogoside | 119.4 nih.govcsic.es |

α-Glucosidase Inhibition

α-Glucosidase is an enzyme involved in the breakdown of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes. mdpi.com Comselogoside, a derivative of this compound, has been shown to possess weak to moderate inhibitory activity against α-glucosidase, with a reported IC50 value of 1221 μM. nih.govcsic.es

Table 2: In Vitro α-Glucosidase Inhibition by this compound Derivative

| Compound | IC50 (μM) |

|---|---|

| Comselogoside | 1221 nih.govcsic.es |

Elastase Inhibition

Elastase is a protease that can degrade elastin, a key protein in connective tissues. Unregulated elastase activity is implicated in various inflammatory conditions. This compound has been identified as a weak inhibitor of elastase. chemfaces.commedchemexpress.comtargetmol.com One study reported an IC50 value of 164 μg/mL for the inhibition of elastase by this compound isolated from Poraqueiba sericea. medchemexpress.commedchemexpress.com Another investigation noted that at a concentration of 50 μg/mL, this compound exhibited an inhibition percentage ranging from 13% to 16%. chemfaces.com

Table 3: In Vitro Elastase Inhibition by this compound

| Concentration | Inhibition | IC50 |

|---|---|---|

| 50 μg/mL | 13-16% chemfaces.com | |

| 164 μg/mL medchemexpress.commedchemexpress.com |

β-Glucosidase Inhibition

β-Glucosidase is an enzyme that hydrolyzes glycosidic bonds in various compounds, including some plant-derived molecules. dergipark.org.tr In one study, this compound was tested for its β-glucosidase inhibitory activity using a bioautography method and was found to show an inhibition zone, indicating potential inhibitory effects. chemfaces.com

Antioxidant Mechanisms (In Vitro)

The antioxidant potential of this compound and its derivatives has been explored through various in vitro assays that measure their ability to neutralize free radicals and reduce oxidizing agents.

Radical Scavenging Assays (e.g., DPPH, ABTS, Ferric Reducing Power)

Several standard in vitro methods have been employed to assess the antioxidant capacity of this compound derivatives, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. nih.govphcogres.comnih.gov

A study on comselogoside, a this compound derivative, demonstrated its antioxidant activity through DPPH and ferric reducing power assays. nih.gov Furthermore, when comselogoside was complexed with β-cyclodextrin, the resulting inclusion complexes showed significantly higher antioxidant activity compared to the free compound in these assays. nih.govcsic.es This suggests that molecular complexation can enhance the antioxidant potential of this compound derivatives.

Synergistic Effects in Antioxidant Activity